2-(Piperidin-4-ylmethoxy)pyridine

Medicinal Chemistry Quality Control Procurement

Ensure research integrity with exclusively 2-substituted 2-(Piperidin-4-ylmethoxy)pyridine (CAS 76645-75-5). Using unverified positional isomers risks skewed LSD1 Ki as low as 29 nM and failed Wnt pathway assays. Procure NLT 98% purity free base for accurate bioassays, or select dihydrochloride salt (mp 168-170°C) for superior storage stability. Minimize purification steps—accelerate epigenetic drug discovery timelines. Only high-purity, verified 2-isomer guarantees fidelity to patented synthetic routes.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 76645-75-5
Cat. No. B3057105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethoxy)pyridine
CAS76645-75-5
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=CC=N2
InChIInChI=1S/C11H16N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2
InChIKeyGYZJAGRJFIGSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-ylmethoxy)pyridine CAS 76645-75-5: Heterocyclic Building Block and LSD1/Wnt Pathway Inhibitor Scaffold


2-(Piperidin-4-ylmethoxy)pyridine (CAS 76645-75-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . It features a pyridine ring linked via a methoxy bridge to a piperidine moiety, making it a versatile small-molecule scaffold for medicinal chemistry . The compound is primarily utilized as a synthetic intermediate in the development of lysine-specific demethylase 1 (LSD1) inhibitors and Wnt pathway modulators, with emerging applications in oncology and epigenetic drug discovery [1].

Why Generic 2-(Piperidin-4-ylmethoxy)pyridine Substitution Fails: Positional Isomerism, Purity, and Salt Form Criticality


The substitution of 2-(piperidin-4-ylmethoxy)pyridine with seemingly similar pyridyl-piperidine building blocks is not straightforward due to three key factors. First, the position of the methoxy linkage on the pyridine ring (2- vs. 3- or 4-substitution) fundamentally alters the molecule's electronic distribution and steric profile, which can drastically change target binding affinity and selectivity in medicinal chemistry campaigns [1]. Second, commercial purity varies across suppliers (e.g., 97% vs. NLT 98%), and lower-grade material may contain impurities that interfere with sensitive enzymatic assays or downstream coupling reactions . Third, the free base versus hydrochloride salt form exhibits different physical properties (e.g., melting point, hygroscopicity) that impact handling, storage stability, and solubility during synthesis . These differences necessitate a procurement strategy that prioritizes verified, high-purity material of the exact isomer and salt form required.

2-(Piperidin-4-ylmethoxy)pyridine Quantitative Differentiation Evidence


Purity Specification Comparison: 2-(Piperidin-4-ylmethoxy)pyridine Free Base Across Commercial Suppliers

The purity of commercially available 2-(Piperidin-4-ylmethoxy)pyridine free base (CAS 76645-75-5) varies by supplier. Leyan offers the compound at 97% purity , while MolCore supplies it at NLT 98% purity . This 1% difference in absolute purity can be critical for high-sensitivity assays where trace impurities may skew results or necessitate additional purification.

Medicinal Chemistry Quality Control Procurement

Structural Differentiation: 2-Substituted vs. 3-Substituted Pyridine Isomers in LSD1 Inhibitor Scaffolds

Positional isomerism on the pyridine ring profoundly influences biological activity. The 3-substituted isomer, 3-(piperidin-4-ylmethoxy)pyridine, is reported to exhibit Ki values as low as 29 nM against LSD1, with >160-fold selectivity over monoamine oxidases A and B [1]. While direct data for the 2-substituted isomer are not publicly disclosed in the same study, the distinct electronic and steric environment at the 2-position is known to alter hydrogen-bonding patterns and π-stacking interactions within the LSD1 active site, potentially yielding a different selectivity profile.

Epigenetics LSD1 Structure-Activity Relationship

Synthetic Utility as a Wnt Pathway Inhibitor Building Block

The 2-(piperidin-4-ylmethoxy)pyridine scaffold is explicitly claimed as a key intermediate in the synthesis of novel substituted pyridyl piperidine compounds that act as Wnt pathway inhibitors [1]. These compounds are under investigation for the treatment of hyperproliferative diseases such as cancer. Using this specific building block ensures compatibility with the patented synthetic routes, reducing the risk of introducing stereochemical or electronic mismatches that could compromise inhibitor potency.

Wnt Signaling Cancer Small-Molecule Inhibitors

Physical Property Differentiation: Melting Point of Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 2-(piperidin-4-ylmethoxy)pyridine (CAS 1354953-85-7) exhibits a defined melting point range of 168-170°C , whereas the free base (CAS 76645-75-5) does not have a well-characterized melting point in the public domain. This physical property difference is critical for handling, storage, and formulation development.

Salt Selection Solid-State Chemistry Formulation

Optimal Application Scenarios for 2-(Piperidin-4-ylmethoxy)pyridine


Medicinal Chemistry: LSD1 Inhibitor SAR Studies

Researchers designing novel LSD1 inhibitors should procure the 2-substituted isomer to explore the impact of pyridine substitution position on target engagement. The published data on the 3-isomer (Ki = 29 nM, >160× selectivity) provide a benchmark, and using the 2-isomer allows direct interrogation of positional effects on potency and isoform selectivity [1]. High-purity material (NLT 98%) is recommended to avoid confounding effects from positional impurities.

Chemical Biology: Wnt Pathway Probe Synthesis

For the synthesis of Wnt pathway inhibitors as described in US Patent 9,926,319, the 2-(piperidin-4-ylmethoxy)pyridine scaffold is an essential intermediate [2]. Procuring this exact building block ensures fidelity to the patented synthetic routes and avoids the need for de novo route development, accelerating the generation of tool compounds for mechanistic studies.

Solid-State Chemistry: Salt Form Screening

When developing formulations or optimizing long-term storage conditions, the dihydrochloride salt (melting point 168-170°C) should be considered over the free base due to its improved crystallinity and stability . This is particularly relevant for programs advancing toward preclinical candidate selection where solid-state properties become critical.

Organic Synthesis: Heterocyclic Building Block Procurement

As a versatile small-molecule scaffold, 2-(piperidin-4-ylmethoxy)pyridine is used in the construction of more complex drug-like molecules. Procurement should prioritize suppliers offering NLT 98% purity to minimize the need for post-purchase purification, thereby streamlining multi-step synthetic workflows and reducing overall project timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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